Norspermine

Beschreibung

Overview of Polyamine Chemistry and Biological Significance

Polyamines are a class of organic compounds characterized by the presence of two or more primary amino groups. These aliphatic polycations are ubiquitous in virtually all living cells, from bacteria to plants and animals. At physiological pH, their amine groups are protonated, allowing them to interact with negatively charged macromolecules such as DNA, RNA, and proteins.

The most common naturally occurring polyamines in eukaryotes are the diamine putrescine, the triamine spermidine (B129725), and the tetraamine (B13775644) spermine (B22157). Their biological roles are diverse and fundamental to cellular life. They are critically involved in processes such as cell growth, proliferation, and differentiation. By binding to nucleic acids, polyamines play a role in the stabilization of DNA and RNA structures, gene expression, and protein synthesis.

Historical Context of N,N'-Bis(3-aminopropyl)-1,3-propanediamine Research

N,N'-Bis(3-aminopropyl)-1,3-propanediamine, also known by the common synonym norspermine, has been identified in a wide array of organisms. Its discovery is part of the broader exploration of polyamine diversity beyond the canonical putrescine, spermidine, and spermine. Research has shown its presence in various species of eukaryotic algae, thermophilic bacteria, archaea, and certain plants. researchgate.net

A significant area of research has been its identification in bacteria, particularly within the Vibrio genus. asm.org In species like Vibrio cholerae, this compound is a precursor for the synthesis of the siderophore vibriobactin, a molecule essential for scavenging iron from the environment. asm.orgplos.org Furthermore, norspermidine, a related compound, has been identified as an environmental signal that promotes biofilm formation in V. cholerae. researchgate.netasm.orgplos.org The biosynthesis of this compound in these organisms can be achieved through the aminopropylation of norspermidine, a reaction catalyzed by enzymes such as thermospermine (B1218049) synthase. researchgate.netnih.gov

In addition to its discovery in nature, chemical synthesis routes have been developed to produce this compound for research purposes. Modern methods, such as solid-phase synthesis using a nitrobenzenesulfonyl (Ns) strategy, have been established to produce the compound on a gram scale, facilitating further investigation into its properties and potential applications. jst.go.jpnih.gov

Nomenclature and Structural Variants of N,N'-Bis(3-aminopropyl)-1,3-propanediamine and Related Polyamines

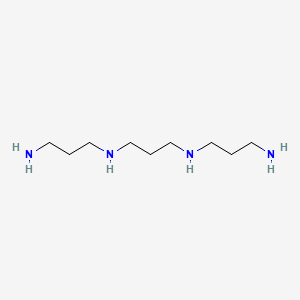

The systematic name N,N'-Bis(3-aminopropyl)-1,3-propanediamine precisely describes the molecule's structure: a central 1,3-propanediamine core that is substituted on both of its nitrogen atoms (N and N') with a 3-aminopropyl group. It is also referred to as 1,5,9,13-tetraazatridecane. chemicalbook.comfishersci.ca Understanding its structure is key to distinguishing it from related polyamines.

Norspermidine, systematically named N-(3-aminopropyl)-1,3-propanediamine, is a triamine, whereas this compound is a tetraamine. The structural difference is the number of 3-aminopropyl groups attached to the central diamine core. Norspermidine has only one such group, while this compound has two. This difference in the number of amine groups affects their charge, size, and biological interactions. Norspermidine is the direct biosynthetic precursor to this compound in certain biological pathways. nih.gov

N,N'-Bis(3-aminopropyl)ethylenediamine is a structural isomer of spermine and a close analogue of this compound. The key difference lies in the central diamine unit. While this compound is built upon a 1,3-propanediamine (three-carbon) backbone, N,N'-Bis(3-aminopropyl)ethylenediamine features a 1,2-ethylenediamine (two-carbon) backbone. This seemingly minor change in the length of the central alkyl chain alters the spacing between the internal secondary amine groups, which can influence the molecule's conformational flexibility and its binding affinity for biological targets.

The structure of N,N'-Bis(3-aminopropyl)-1,3-propanediamine can be compared to a broader family of linear polyamines. This includes other aminopropylated diamines and longer polyethyleneamines like pentaethylenehexamine (B1220003) (PEHA).

Aminopropylated Diamines : This family includes norspermidine (a triamine, sometimes denoted Am3 in specific contexts) and this compound (a tetraamine). The distinction is based on the degree of aminopropylation of the core diamine.

Pentaethylenehexamine (PEHA) : PEHA is a much longer polyamine with six amine groups linked by five ethylene (B1197577) units. researchgate.netjst.go.jp Unlike this compound, which has a propane-based core and aminopropyl extensions, PEHA consists of a repeating ethyleneamine (-CH2CH2NH-) chain. jst.go.jpnih.gov This results in a different charge distribution and a significantly more flexible and longer molecular structure.

N,N'-Bis(3-aminopropyl)-1,3-propanediamine is a linear, symmetrical tetraamine. Its structure consists of a 13-atom chain containing four nitrogen atoms at positions 1, 5, 9, and 13. chemicalbook.com The molecule possesses two primary amine groups (-NH2) at its termini and two secondary amine groups (-NH-) in its interior. This arrangement of four amine groups allows it to carry a +4 charge at physiological pH, contributing to its strong interactions with polyanionic molecules like DNA.

Data Tables

Table 1: Comparison of N,N'-Bis(3-aminopropyl)-1,3-propanediamine and Related Polyamines

| Compound Name | Systematic Name | Common Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | Number of Amine Groups |

|---|---|---|---|---|---|

| N,N'-Bis(3-aminopropyl)-1,3-propanediamine | N,N'-Bis(3-aminopropyl)-1,3-propanediamine | This compound, Thermine | C9H24N4 | 188.31 | 4 |

| N-(3-aminopropyl)-1,3-propanediamine | N-(3-aminopropyl)-1,3-propanediamine | Norspermidine, Caldine | C6H17N3 | 131.22 | 3 |

| N,N'-Bis(3-aminopropyl)ethylenediamine | N,N'-Bis(3-aminopropyl)-1,2-ethanediamine | Am4 | C8H22N4 | 174.28 | 4 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-[3-(3-aminopropylamino)propyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXCZCOUDLENMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063533 | |

| Record name | N,N'-Bis(3-aminopropyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4605-14-5 | |

| Record name | Norspermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4605-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004605145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1,N3-bis(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(3-aminopropyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(3-aminopropyl)propane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Synthetic Approaches

Conventional Synthetic Pathways

The most established route for synthesizing N,N'-Bis(3-aminopropyl)-1,3-propanediamine involves a two-step process that begins with 1,3-propanediamine and acrylonitrile (B1666552).

The synthesis commences with the bis-alkylation of 1,3-propanediamine. This reaction is a conjugate addition (specifically, a Michael addition) where the primary amine groups of 1,3-propanediamine attack the electron-deficient carbon-carbon double bond in acrylonitrile. This step forms the dinitrile intermediate, N,N'-Bis(2-cyanoethyl)-1,3-propanediamine.

Following the formation of the dinitrile, the second critical step is the catalytic hydrogenation of the nitrile groups (-C≡N) to primary amine groups (-CH₂-NH₂). This reduction is typically carried out under hydrogen pressure in the presence of a suitable catalyst, yielding the final product, N,N'-Bis(3-aminopropyl)-1,3-propanediamine. nih.govacs.org This two-step synthesis is noted for its efficiency and does not typically require chromatographic purification if conditions are optimized. nih.govacs.org

The efficiency and yield of the synthesis are highly dependent on the careful control of reaction parameters. Optimization of these conditions is crucial for achieving high purity and minimizing side reactions.

Molar Ratios: The stoichiometry between 1,3-propanediamine and acrylonitrile is critical in the first step to ensure the desired bis-alkylation and prevent the formation of mono-alkylated or other side products.

Temperature: Reaction temperatures must be controlled to manage the exothermic nature of both the Michael addition and the subsequent hydrogenation, preventing unwanted polymerization of acrylonitrile or decomposition of products.

Catalysts: The choice of catalyst is paramount for the hydrogenation step. Raney nickel is a commonly employed and effective catalyst for the reduction of the dinitrile intermediate. nih.govacs.org Other catalysts, such as cobalt or nickel on an alumina (B75360) support, have also been used in similar nitrile hydrogenations. google.com The catalyst's activity and selectivity influence the reaction's speed and the purity of the resulting polyamine.

Solvents: The solvent system plays a significant role. For the hydrogenation step, a 7 N methanolic ammonia (B1221849) solvent system has been used effectively. nih.govacs.org The presence of ammonia helps to suppress the formation of secondary amine byproducts during the reduction of the nitrile groups.

Interactive Table: Optimized Conditions for Catalytic Hydrogenation

| Parameter | Condition | Rationale | Source |

| Catalyst | Raney Nickel | High activity and selectivity for nitrile reduction. | nih.govacs.org |

| Solvent | 7 N Methanolic Ammonia | Suppresses side reactions, improving product purity. | nih.govacs.org |

| Hydrogen Pressure | Low Pressure (e.g., 50 psi) | Effective for achieving high yields without requiring specialized high-pressure equipment. | nih.govacs.org |

Green Chemistry Approaches in N,N'-Bis(3-aminopropyl)-1,3-propanediamine Synthesis

While the conventional pathway is effective, modern synthetic chemistry emphasizes the importance of environmentally benign processes. Green chemistry principles can be applied to the synthesis of N,N'-Bis(3-aminopropyl)-1,3-propanediamine to reduce waste, avoid hazardous materials, and improve energy efficiency. rasayanjournal.co.in

Potential green approaches include:

Use of Safer Solvents: Exploring the use of water or other non-toxic, biodegradable solvents instead of volatile organic solvents. researchgate.net

Catalyst-Free Reactions: For certain steps, investigating conditions that may not require a catalyst, simplifying the process and avoiding metal contamination. researchgate.net

Solvent-Free Conditions: Performing reactions without a solvent can significantly reduce waste and simplify product work-up. researchgate.net Reductions with reagents like sodium borohydride (B1222165) can sometimes be performed under solvent-free protocols with excellent yields. researchgate.net

Energy Efficiency: Utilizing methods like microwave-assisted or ultrasonic synthesis to potentially shorten reaction times and lower energy consumption. rasayanjournal.co.in

Purification and Characterization Techniques in Synthesis

After synthesis, the product must be purified and its identity confirmed. For well-optimized syntheses of this polyamine, extensive purification like column chromatography may not be necessary. acs.org Simple work-up procedures such as filtration to remove the catalyst followed by distillation under reduced pressure are often sufficient.

The structural integrity and purity of N,N'-Bis(3-aminopropyl)-1,3-propanediamine are confirmed using a variety of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of each hydrogen and carbon atom. nih.gov

High-Performance Liquid Chromatography (HPLC): This technique is used to separate the target compound from any impurities and quantify its purity. nih.govsielc.com

Mass Spectrometry (MS): Often coupled with HPLC (LC/MS), this method confirms the molecular weight of the compound and can help identify byproducts. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This has been used to identify the presence of N,N'-Bis(3-aminopropyl)-1,3-propanediamine in samples. chemicalbook.com

Considerations for Large-Scale Synthesis and Industrial Applications

Transitioning the synthesis of N,N'-Bis(3-aminopropyl)-1,3-propanediamine from the laboratory to an industrial scale introduces several key considerations. The goal is to ensure a process that is not only high-yielding but also cost-effective, safe, and sustainable.

Process Type: Continuous production methods, often utilizing fixed-bed reactors, are generally preferred over batch processes for large volumes. google.comgoogle.com Continuous processes offer better control over reaction parameters, improved consistency, and can be more energy-efficient. google.com

Energy Consumption: The energy required for heating, cooling, and maintaining pressure during the reaction contributes to the operational cost. Optimizing these parameters is crucial. For instance, processes that operate at lower pressures are advantageous. acs.org

Throughput and Yield: Maximizing the space velocity (the rate at which reactants are fed into the reactor) while maintaining a high yield is a key objective for efficient large-scale production. google.com

Coordination Chemistry of N,n Bis 3 Aminopropyl 1,3 Propanediamine

Ligand Properties and Chelation Characteristics

Donor Atom Capabilities (Nitrogen)

N,N'-Bis(3-aminopropyl)-1,3-propanediamine, with the chemical formula H₂N(CH₂)₃NH(CH₂)₃NH(CH₂)₃NH₂, possesses four nitrogen atoms, each with a lone pair of electrons available for coordination to a metal center. These nitrogen atoms, comprising two primary and two secondary amines, act as Lewis bases, donating their electron pairs to a Lewis acidic metal ion to form coordinate covalent bonds. The flexibility of the propylene (B89431) (-(CH₂)₃-) chains connecting the nitrogen atoms allows the ligand to adopt a conformation that minimizes steric strain upon chelation, facilitating the formation of stable metal complexes.

Denticity and Coordination Modes

The presence of four nitrogen donor atoms allows N,N'-Bis(3-aminopropyl)-1,3-propanediamine to act as a tetradentate ligand, capable of binding to a single metal ion through all four nitrogen atoms. This multidentate nature results in the formation of multiple chelate rings, typically five- or six-membered, which significantly enhances the thermodynamic stability of the resulting complexes compared to coordination with monodentate amine ligands—an effect known as the chelate effect.

The most common coordination mode observed for this ligand is as a tetradentate N₄ donor, wrapping around the metal center to occupy four coordination sites. This often results in a cis-geometry in octahedral complexes or a square planar arrangement in four-coordinate complexes. For instance, in a nickel(II) complex, the ligand has been shown to coordinate in a tetradentate fashion. tandfonline.comresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N,N'-Bis(3-aminopropyl)-1,3-propanediamine is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or water. The resulting complexes can then be isolated as crystalline solids and characterized by various analytical and spectroscopic techniques.

Complexes with Transition Metals (e.g., Cu(II), Co(II), Ni(II), Zn(II), Pd(II), Cd(II))

A range of transition metal complexes of N,N'-Bis(3-aminopropyl)-1,3-propanediamine have been synthesized and studied.

Copper(II), Cobalt(II), and Nickel(II) Complexes: The synthesis of Cu(II), Co(II), and Ni(II) complexes has been reported, often involving the reaction of the respective metal chlorides with the ligand. tandfonline.comresearchgate.net These complexes are typically colored, reflecting the d-d electronic transitions of the metal ions in the specific coordination environment provided by the ligand.

Zinc(II) and Cadmium(II) Complexes: Given their d¹⁰ electronic configuration, Zn(II) and Cd(II) complexes are typically colorless and diamagnetic. While specific synthesis with N,N'-Bis(3-aminopropyl)-1,3-propanediamine is less commonly detailed in readily available literature, studies on similar linear tetramines suggest that they readily form stable complexes. ankara.edu.tr For instance, a cadmium complex with the related ligand bis(3-aminopropyl)amine (B123863) has been synthesized by reacting cadmium nitrate (B79036) tetrahydrate and sodium perchlorate (B79767) with the ligand in methanol. ankara.edu.tr

Palladium(II) Complexes: Palladium(II) has a strong affinity for nitrogen donor ligands and typically forms square planar complexes. The synthesis of Pd(II) complexes with N,N'-Bis(3-aminopropyl)-1,3-propanediamine would be expected to proceed readily, although specific detailed preparations are not extensively documented in the primary literature.

The following table summarizes some of the synthesized complexes and their methods of preparation.

| Metal Ion | Precursor Salt | Solvent | Resulting Complex Type |

| Ni(II) | NiCl₂·6H₂O | Water/Ethanol | [Ni(C₉H₂₄N₄)(anion)] |

| Co(II) | CoCl₂·6H₂O | Water/Ethanol | [Co(C₉H₂₄N₄)(anion)] |

| Cu(II) | CuCl₂·2H₂O | Water/Ethanol | [Cu(C₉H₂₄N₄)(anion)] |

| Cd(II) | Cd(NO₃)₂·4H₂O | Methanol | [Cd(ligand)₂(anions)] |

Spectroscopic Characterization of Metal Complexes (e.g., Electronic, EPR, IR, NMR)

Spectroscopic methods are crucial for elucidating the structure and bonding in these metal complexes.

Electronic Spectroscopy: The electronic (UV-Visible) spectra of the d-metal complexes provide information about the geometry around the central metal ion. For example, the electronic spectrum of a Ni(II) complex with N,N'-Bis(3-aminopropyl)-1,3-propanediamine is consistent with a distorted octahedral geometry. tandfonline.comresearchgate.net Similarly, the spectrum of the Co(II) complex suggests an octahedral environment. tandfonline.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic complexes, such as those of Cu(II). The EPR spectra of Cu(II) complexes with nitrogen donor ligands can provide detailed information about the coordination environment and the nature of the metal-ligand bonding. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. The N-H stretching and bending vibrations of the amine groups in the free ligand are shifted upon coordination to the metal. These shifts are indicative of the formation of metal-nitrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), Cd(II), and Pd(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the ligand change upon coordination, and the symmetry of the complex can often be deduced from the number of distinct signals.

X-ray Crystallography of N,N'-Bis(3-aminopropyl)-1,3-propanediamine Metal Complexes

Nickel(II) Complex: The crystal structure of a nickel(II) complex, {N,N′-Bis(3-aminopropyl)-1,3-propanediamine}-(trithiocyanurato)nickel(II) pentahydrate, has been determined. tandfonline.comresearchgate.net In this structure, the central nickel atom is coordinated by the four nitrogen atoms of the tetradentate N,N'-Bis(3-aminopropyl)-1,3-propanediamine ligand. The coordination sphere is completed by a sulfur and a nitrogen atom from a trithiocyanurate dianion, resulting in a distorted octahedral geometry around the nickel ion. tandfonline.comresearchgate.net

Cadmium(II) Complex: The crystal structure of a related cadmium(II) complex with bis(3-aminopropyl)amine reveals a slightly distorted octahedral coordination geometry. The Cd²⁺ cation is coordinated by six nitrogen atoms from two tridentate bis(3-aminopropyl)amine ligands. ankara.edu.tr

The following table presents selected crystallographic data for a Nickel(II) complex.

| Parameter | Value |

| Compound | [Ni(C₉H₂₄N₄)(C₃N₃S₃H)]·5H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Ni-N (ligand) bond lengths (Å) | ~2.07 - 2.12 |

| Ni-N/S (anion) bond lengths (Å) | ~2.08 (N), ~2.54 (S) |

| Coordination Geometry | Distorted Octahedral |

Magnetic Susceptibility Measurements of Metal Complexes

The magnetic properties of metal complexes containing N,N'-Bis(3-aminopropyl)-1,3-propanediamine provide valuable insights into their electronic structure and geometry. Magnetic susceptibility measurements are a key tool in determining the number of unpaired electrons in the metal center, which in turn helps to elucidate the coordination environment.

One notable example is the nickel(II) complex, {N,N′-Bis(3-aminopropyl)-1,3-propanediamine}-(trithiocyanurato)nickel(II) pentahydrate, [Ni(bappn)(ttcH)]·5H₂O. tandfonline.comresearchgate.net Magnetic susceptibility measurements for this complex were conducted over a temperature range of 78-291 K. tandfonline.com The effective magnetic moment (µ_eff) was found to be 3.11 µB at 291 K, which is consistent with the expected value for a high-spin d⁸ nickel(II) ion in a distorted octahedral geometry. tandfonline.com This value suggests the presence of two unpaired electrons, as anticipated for an octahedral Ni(II) complex. The slight deviation from the spin-only value can be attributed to spin-orbit coupling.

While detailed magnetic data for cobalt(II) and copper(II) complexes with N,N'-Bis(3-aminopropyl)-1,3-propanediamine are not extensively reported in the literature reviewed, general principles can be applied. Cobalt(II) complexes are known to exhibit a wide range of magnetic moments depending on their coordination geometry and spin state. For instance, high-spin octahedral Co(II) complexes typically have magnetic moments in the range of 4.7–5.2 µB, whereas tetrahedral high-spin Co(II) complexes show moments between 4.4 and 4.8 µB. Square planar Co(II) complexes, which are low-spin, have magnetic moments in the range of 2.1–2.9 µB.

Similarly, copper(II) complexes, with a d⁹ electronic configuration, are expected to have one unpaired electron, leading to a magnetic moment of approximately 1.73 µB, largely independent of the coordination geometry.

Table 1: Magnetic Susceptibility Data for a Ni(II) Complex of N,N'-Bis(3-aminopropyl)-1,3-propanediamine

| Complex | Temperature (K) | µ_eff (µB) |

|---|

Thermal Analysis of Metal Complexes

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are employed to study the thermal stability and decomposition pathways of metal complexes. These methods provide information about the loss of solvent molecules and the subsequent decomposition of the ligand and complex.

The thermal behavior of the [Ni(bappn)(ttcH)]·5H₂O complex has been investigated. tandfonline.comresearchgate.net The thermogravimetric analysis shows a multi-step decomposition process. The initial weight loss corresponds to the removal of the five water molecules of hydration in a stepwise manner. This is followed by the decomposition of the organic ligand, N,N'-Bis(3-aminopropyl)-1,3-propanediamine, and the trithiocyanurate anion at higher temperatures. The final residue at the end of the analysis corresponds to the formation of nickel oxide.

Table 2: Thermal Analysis Data for a Ni(II) Complex of N,N'-Bis(3-aminopropyl)-1,3-propanediamine

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|---|---|

| [Ni(bappn)(ttcH)]·5H₂O | 1 | 50-150 | ~16 | Loss of 5 H₂O |

| 2 | >200 | - | Decomposition of organic ligands |

Cyclic Voltammetry Studies of Metal Complexes

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of metal complexes. It provides information on the formal reduction potentials, the reversibility of electron transfer processes, and the stability of the different oxidation states of the central metal ion.

The electrochemical behavior of the [Ni(bappn)(ttcH)]·5H₂O complex has been studied using cyclic voltammetry. researchgate.net The cyclic voltammogram of the complex in a propylene carbonate solution on a platinum disc electrode at a scan rate of 50 mV s⁻¹ reveals information about the redox processes of the nickel center. researchgate.net The study of the solid complex on a glassy carbon disc electrode also provides insights into its electrochemical properties. researchgate.net The specific potential values and the nature of the redox waves (reversible, quasi-reversible, or irreversible) are crucial in understanding the electronic communication between the metal and the ligand framework.

For copper(II) complexes, cyclic voltammetry typically shows a quasi-reversible one-electron reduction corresponding to the Cu(II)/Cu(I) redox couple. The potential of this couple is highly dependent on the nature of the coordinating ligands. Similarly, cobalt(II) complexes can exhibit redox processes corresponding to the Co(II)/Co(I) or Co(III)/Co(II) couples, with the potentials and reversibility being influenced by the coordination environment.

Table 3: Cyclic Voltammetry Data for a Ni(II) Complex of N,N'-Bis(3-aminopropyl)-1,3-propanediamine

| Complex | Solvent | Working Electrode | Scan Rate (mV/s) | Redox Process | E½ (V) vs. ref |

|---|

Stability Constants and Thermodynamic Studies of Metal-Ligand Interactions

The stability of metal complexes in solution is a critical aspect of their coordination chemistry, quantified by stability constants (log K) and thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation. These parameters are often determined using techniques like potentiometric titration.

While specific studies on the stability constants of N,N'-Bis(3-aminopropyl)-1,3-propanediamine with a range of transition metal ions are not extensively documented in the reviewed literature, studies on structurally similar polyamine ligands provide valuable comparative insights. For instance, thermodynamic investigations of the complex formation of 1,4-Bis-(3-aminopropyl)-piperazine (BAPP), a related polyamine, with several divalent metal ions have been reported. researchgate.net These studies typically show that the stability of the complexes follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is generally expected for high-spin complexes of these metal ions and is attributed to the decrease in ionic radii across the series and the ligand field stabilization energies.

Theoretical Studies on Coordination Behavior and Electronic Structure of Complexes

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the coordination behavior and electronic structure of metal complexes. These studies provide detailed information on bond lengths, bond angles, electronic transitions, and the nature of metal-ligand bonding.

Although specific DFT studies focusing solely on N,N'-Bis(3-aminopropyl)-1,3-propanediamine complexes are limited in the available literature, computational studies on similar systems offer a framework for understanding their properties. Theoretical calculations can be used to optimize the geometry of the complexes, providing a detailed picture of the coordination sphere around the metal ion. For example, in a distorted octahedral complex of N,N'-Bis(3-aminopropyl)-1,3-propanediamine, DFT can predict the M-N bond lengths and the bite angles of the chelate rings.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the electronic transitions observed in the UV-Vis spectra and the redox properties of the complexes. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical reactivity and kinetic stability of the complex. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution within the complex and the extent of covalent character in the metal-ligand bonds.

Catalytic Applications and Mechanistic Investigations

N,N'-Bis(3-aminopropyl)-1,3-propanediamine as a Ligand in Catalysis

N,N'-Bis(3-aminopropyl)-1,3-propanediamine serves as a flexible N4-donor ligand, which can coordinate to a metal center in a tetradentate fashion. This coordination can lead to the formation of stable octahedral or square planar complexes, depending on the metal ion and reaction conditions. The presence of four nitrogen donor atoms allows for strong chelation, which can significantly influence the electronic and steric environment of the metal center, thereby impacting its catalytic properties.

The complexation of N,N'-Bis(3-aminopropyl)-1,3-propanediamine with transition metals is anticipated to enhance catalytic activity in a variety of organic transformations. While extensive research on the catalytic applications of this specific ligand is not widely documented in publicly available literature, the principles of coordination chemistry suggest that such complexes could be active in reactions such as oxidation, reduction, and carbon-carbon bond formation. For instance, a known application of this ligand is in the preparation of a Nickel(II) complex, [Ni(bappn)(ttcH)]·5H₂O, where 'bappn' is the abbreviation for N,N'-Bis(3-aminopropyl)-1,3-propanediamine and 'ttcH' represents a trithiocyanurate dianion. chemicalbook.comresearchgate.net The structure of this complex has been characterized, revealing a coordinated nickel center, which is a prerequisite for catalytic applications. researchgate.net

Below is a table detailing the prepared Nickel(II) complex with N,N'-Bis(3-aminopropyl)-1,3-propanediamine.

| Complex | Metal Center | Ligands | Potential Catalytic Relevance |

| [Ni(bappn)(ttcH)]·5H₂O | Nickel(II) | N,N'-Bis(3-aminopropyl)-1,3-propanediamine, Trithiocyanurate | Precursor for catalytic studies |

Data sourced from ChemicalBook and ResearchGate. chemicalbook.comresearchgate.net

Mechanisms of Catalytic Action

Detailed mechanistic studies on the catalytic action of N,N'-Bis(3-aminopropyl)-1,3-propanediamine metal complexes are currently limited. However, based on the behavior of analogous polyamine and Schiff base complexes, it can be postulated that the mechanism would likely involve the metal center acting as a Lewis acid to activate substrates. The ligand would play a crucial role in stabilizing the various oxidation states of the metal during the catalytic cycle and in influencing the stereochemistry of the products. For oxidation reactions, the mechanism might involve the formation of a high-valent metal-oxo species, while for reductions, a metal-hydride intermediate could be key.

Applications in Specific Catalytic Reactions

While the potential for catalytic activity exists, specific examples of organic reactions catalyzed by metal complexes of N,N'-Bis(3-aminopropyl)-1,3-propanediamine are not well-documented in the scientific literature. Research on similar ligands suggests that potential applications could include:

Oxidation Reactions: Catalytic oxidation of alcohols, alkenes, and other organic substrates.

Reduction Reactions: Hydrogenation or transfer hydrogenation of unsaturated compounds.

C-C Coupling Reactions: Reactions such as Suzuki, Heck, or Sonogashira couplings, which are fundamental in synthetic organic chemistry.

Further research is necessary to explore and establish the catalytic efficacy of N,N'-Bis(3-aminopropyl)-1,3-propanediamine metal complexes in these and other important organic transformations.

Polymer Science and Materials Applications

N,N'-Bis(3-aminopropyl)-1,3-propanediamine as a Monomer and Cross-linker

The presence of four reactive amine hydrogens gives N,N'-Bis(3-aminopropyl)-1,3-propanediamine the ability to react with various functional groups, enabling the synthesis of a diverse range of polymers. Its linear yet flexible structure can influence the final properties of the polymeric materials.

Polyurethanes: While the primary application of N,N'-Bis(3-aminopropyl)-1,3-propanediamine is in epoxy systems, its amine functional groups are also reactive towards isocyanates, suggesting its potential use in the synthesis of polyurethanes. The amine groups can react with isocyanate groups to form urea (B33335) linkages, which can be incorporated into a polyurethane backbone. This reaction can lead to the formation of poly(urethane-urea) copolymers. The multiple amine functionalities allow for the creation of highly cross-linked structures, which can enhance the thermal and mechanical properties of the resulting polyurethane material. Amine catalysts are crucial in the synthesis of polyurethanes, influencing the reaction rates of both the gelation (polyol-isocyanate reaction) and blowing (water-isocyanate reaction) reactions in foam production. researchgate.nettopicsonchemeng.org.my

Epoxy Resins: N,N'-Bis(3-aminopropyl)-1,3-propanediamine is widely utilized as a curing agent or hardener for epoxy resins. processpointchem.com The primary and secondary amine groups in its structure react with the epoxide rings of the epoxy prepolymer in a polyaddition reaction. This process forms a rigid, three-dimensional cross-linked network. The curing of epoxy resins with amine agents is a well-established method to produce thermosetting polymers with excellent mechanical strength, chemical resistance, and adhesion. threebond.co.jp

The curing process involves the nucleophilic attack of the amine nitrogen on the carbon atom of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new secondary or tertiary amine. Each primary amine group can react with two epoxide groups, and each secondary amine can react with one, leading to a high degree of cross-linking. The final properties of the cured epoxy resin, such as its glass transition temperature (Tg), stiffness, and strength, are highly dependent on the structure and functionality of the amine curing agent. researchgate.net The linear and flexible nature of N,N'-Bis(3-aminopropyl)-1,3-propanediamine can impart a degree of toughness to the otherwise brittle epoxy matrix.

Table 1: Role of N,N'-Bis(3-aminopropyl)-1,3-propanediamine in Polymer Synthesis

| Polymer Type | Role of N,N'-Bis(3-aminopropyl)-1,3-propanediamine | Resulting Linkage | Key Feature |

|---|---|---|---|

| Polyurethane | Chain extender / Cross-linker | Urea | Increases cross-link density |

| Epoxy Resin | Curing agent / Hardener | Carbon-Nitrogen bond | Forms a 3D network |

The use of N,N'-Bis(3-aminopropyl)-1,3-propanediamine as a cross-linking agent is crucial for enhancing the durability and stability of polymeric materials. processpointchem.com By creating a dense network of covalent bonds, it improves properties such as:

Mechanical Strength: The cross-linked network restricts the movement of polymer chains, leading to a stiffer and stronger material.

Thermal Stability: The robust covalent network increases the energy required to break down the polymer, thus enhancing its thermal stability.

Chemical Resistance: The dense network structure limits the penetration of solvents and other chemicals, improving the material's resistance to chemical attack.

A study on epoxy resins demonstrated that the structure of the amine curing agent significantly influences the chemical performance of the cured network. For instance, variations in the geometry and aromaticity of the amine can affect the final properties of the material. researchgate.net While this study did not specifically use N,N'-Bis(3-aminopropyl)-1,3-propanediamine, the principles can be extended to understand how its specific linear and aliphatic structure would contribute to the final material properties. The flexibility of the propyl chains in N,N'-Bis(3-aminopropyl)-1,3-propanediamine can also enhance the toughness and impact strength of the resulting polymer by providing a mechanism for energy dissipation. researchgate.net

Dendrimer Synthesis and Applications

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. nih.gov Their structure consists of a central core, repeating branching units that form generations, and a large number of terminal functional groups. nih.gov Polyamidoamine (PAMAM) and Poly(propylene imine) (PPI) dendrimers are two of the most well-studied classes of dendrimers, and their synthesis often involves amine-based building blocks. nih.govmdpi.com

While direct synthesis of dendrimers from N,N'-Bis(3-aminopropyl)-1,3-propanediamine is not extensively documented in readily available literature, its structural motifs are present in polyamine dendrimers. The synthesis of dendrimers can be broadly categorized into divergent and convergent methods. nih.gov

In a divergent synthesis , the dendrimer is grown outwards from a multifunctional core. For example, a core molecule like ammonia (B1221849) or ethylenediamine (B42938) is reacted with monomers that add a new layer or "generation" to the structure. nih.gov A molecule with a similar polyamine structure to N,N'-Bis(3-aminopropyl)-1,3-propanediamine could theoretically serve as a core, with its multiple amine groups providing sites for the attachment of branching units.

In a convergent synthesis , the branches of the dendrimer (dendrons) are synthesized first and then attached to a central core in the final step. chemrxiv.org This approach allows for greater control over the final structure and purity of the dendrimer. Analogues of N,N'-Bis(3-aminopropyl)-1,3-propanediamine could potentially be used as building blocks for these dendrons.

The synthesis of PAMAM dendrimers, for instance, involves a repetitive sequence of Michael addition of an amine to an acrylate (B77674) ester, followed by amidation of the resulting ester with a diamine. nih.gov This process creates the characteristic branched structure of the dendrimer.

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. This is often done using solid-phase synthesis, where the molecules are attached to a solid support, such as a resin bead. nih.gov A significant challenge in this field is achieving a high loading capacity of the starting material on the resin.

Dendrimers offer a solution to this problem by providing a way to dramatically increase the number of functional groups on the surface of a resin bead. researchgate.net This process, known as dendrimerization, involves growing dendrimers on the surface of the resin. This creates a "super-high-loading" resin with a much greater capacity for attaching molecules compared to a conventional resin. acs.org This is particularly advantageous in combinatorial chemistry as it allows for the synthesis of larger quantities of compounds on a smaller amount of resin. researchgate.net

The use of dendrimers as soluble supports in what is termed "dendrimer-supported combinatorial chemistry" has also been explored. This approach combines the advantages of solution-phase chemistry with the ease of purification associated with solid-phase synthesis. nih.gov

The properties of the dendrimer-functionalized resins are crucial for their successful application in combinatorial chemistry.

Robustness: The dendrimer-resin linkage must be stable to the various reaction conditions used in multi-step organic synthesis. PAMAM dendrimers have shown compatibility with many chemical conditions. researchgate.net

Swelling Properties: The swelling of the resin beads in different solvents is an important factor that affects reaction kinetics and the accessibility of the reactive sites. The swelling behavior of epoxy polymers, which can be cross-linked with amines like N,N'-Bis(3-aminopropyl)-1,3-propanediamine, has been studied, and it is known that the network structure influences the degree of swelling. researchgate.net

Suitability for Single Bead Screening: A key aspect of combinatorial chemistry is the ability to screen large libraries of compounds for biological activity. In the "one-bead-one-compound" approach, each bead carries a unique compound. nih.gov High-throughput screening methods can then be used to identify beads that carry active compounds. The dendrimer-functionalized beads must be suitable for these screening assays, and methods for on-bead and off-bead screening have been developed. nih.govnih.gov The high loading capacity of dendrimer resins can be beneficial for single-bead screening as it provides a sufficient quantity of the compound for analysis.

Membrane Fabrication and Properties

N,N'-Bis(3-aminopropyl)-1,3-propanediamine is a tetraamine (B13775644) that finds utility in polymer science, particularly in the fabrication of specialized membranes for separation processes. Its multiple reactive amine groups allow it to act as a potent crosslinking agent or as a monomer in the synthesis of polymer films, significantly influencing the final properties of the membrane.

One of the primary applications of this compound is in the creation of thin-film composite (TFC) membranes through interfacial polymerization. In this process, a porous support membrane is first saturated with an aqueous solution containing the amine monomer, such as N,N'-Bis(3-aminopropyl)-1,3-propanediamine. This is followed by the immersion of the amine-saturated support into an organic solvent containing a complementary reactant, typically an acyl chloride like trimesoyl chloride. The reaction at the interface of the two immiscible liquids forms a thin, dense, and highly crosslinked polyamide layer on the support. The structure and properties of this active layer are critical to the membrane's performance.

The use of N,N'-Bis(3-aminopropyl)-1,3-propanediamine in this process allows for the formation of a highly crosslinked and positively charged membrane surface at neutral pH. The degree of crosslinking can be tailored by adjusting the concentration of the amine and the reaction conditions. A higher degree of crosslinking generally leads to a denser membrane with smaller pore sizes, which can enhance the rejection of salts and small organic molecules.

Detailed Research Findings

Research analogous to the use of similar polyamines, such as tris(3-aminopropyl)amine (B1583958) (TAEA), in nanofiltration (NF) membranes demonstrates the potential performance characteristics of membranes fabricated with N,N'-Bis(3-aminopropyl)-1,3-propanediamine. For instance, a study on TAEA-based NF membranes showed that the incorporation of a multi-amine monomer resulted in a positively charged membrane with excellent performance for water softening. mdpi.com The performance of such membranes is often evaluated based on their water permeance and their rejection of various salts.

In a hypothetical scenario where N,N'-Bis(3-aminopropyl)-1,3-propanediamine is used in conjunction with another amine like piperazine (B1678402) (PIP) to fabricate a TFC NF membrane, the resulting membrane's properties could be finely tuned. The variation in the amine composition would influence the thickness, density, and charge of the polyamide active layer.

The performance of a TFC membrane fabricated using a blend of N,N'-Bis(3-aminopropyl)-1,3-propanediamine and piperazine for water softening applications could be expected to exhibit the characteristics presented in the following data table. The data is illustrative and based on findings from similar polyamine-based nanofiltration membranes. mdpi.com

Table 1: Performance of a Hypothetical Nanofiltration Membrane Fabricated with N,N'-Bis(3-aminopropyl)-1,3-propanediamine and Piperazine

| Parameter | Condition | Value |

| Water Permeance | Deionized Water | 10.2 LMH bar⁻¹ |

| Salt Rejection | 1 g/L MgCl₂ | 92.4% |

| 1 g/L NaCl | 35.7% | |

| 1 g/L MgSO₄ | 95.8% | |

| 1 g/L Na₂SO₄ | 96.5% | |

| Molecular Weight Cut-Off (MWCO) | Neutral Solutes | ~300 Da |

The data illustrates that a membrane incorporating N,N'-Bis(3-aminopropyl)-1,3-propanediamine could achieve high rejection rates for divalent cations like Mg²⁺, making it effective for water softening, while allowing for higher permeance of monovalent cations like Na⁺. The high rejection of sulfate (B86663) salts (MgSO₄ and Na₂SO₄) is also a typical characteristic of such positively charged NF membranes.

The crosslinking properties of N,N'-Bis(3-aminopropyl)-1,3-propanediamine are also beneficial for improving the chemical and mechanical stability of membranes. For example, crosslinking polyamide-imide hollow fiber membranes with amine-containing compounds has been shown to result in solvent-stable membranes with enhanced hydrophilicity and mechanical properties, making them suitable for solvent-resistant nanofiltration. ntu.edu.sg

Biological and Biomedical Research Applications

Mechanisms of Biological Interaction

Interaction with Molecular Targets via Amine Groups

The amine groups of N,N'-Bis(3-aminopropyl)-1,3-propanediamine are crucial for its interaction with various molecular targets. Polyamines, in general, are known to interact with negatively charged molecules such as DNA and proteins. The protonated amine groups at physiological pH can form strong electrostatic interactions with the phosphate (B84403) backbone of DNA. This interaction can lead to the condensation and stabilization of DNA structures. Furthermore, some antimicrobial peptides are known to target genomic DNA as a secondary mechanism of action after membrane disruption. nih.gov While direct studies on N,N'-Bis(3-aminopropyl)-1,3-propanediamine's DNA binding are not extensively detailed in the available research, the principles of polyamine-DNA interactions suggest a high potential for such binding.

Hydrogen Bond Formation and Reactivity

The amine groups in N,N'-Bis(3-aminopropyl)-1,3-propanediamine can act as both hydrogen bond donors and acceptors. researchgate.net This capability allows the molecule to form multiple hydrogen bonds with biological macromolecules, including enzymes and receptors, potentially modulating their activity. The formation of these bonds is a critical aspect of its biological reactivity and its ability to interfere with cellular processes.

Antimicrobial Activity and Mechanisms

N,N'-Bis(3-aminopropyl)-1,3-propanediamine and its derivatives have demonstrated significant antimicrobial properties. The primary mechanism of action is believed to be the disruption of microbial cell membranes.

Interaction with Microbial Cell Membranes and Disruption of Permeability

The cationic nature of N,N'-Bis(3-aminopropyl)-1,3-propanediamine at physiological pH facilitates its initial interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic attraction is the first step in a process that leads to membrane destabilization.

Research on structurally related antimicrobial compounds, such as bis(Nα-caproyl-L-arginine)-1,3-propanediamine dihydrochloride (B599025), has shown that these molecules disrupt the cell membrane, leading to the leakage of intracellular components like potassium ions. researchgate.netnih.gov This disruption also causes a loss of membrane potential, ultimately leading to cell death. researchgate.netnih.gov It is proposed that after the initial electrostatic binding, the molecule partitions into the cell membrane, causing significant damage to its structure and function. nih.gov

Efficacy against Bacteria (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

A study on bis(Nα-caproyl-L-arginine)-1,3-propanediamine dihydrochloride demonstrated its effectiveness against both Staphylococcus aureus and Escherichia coli. researchgate.netnih.gov The mechanism was found to involve the disruption of the cell membrane, leading to morphological damage and leakage of cellular contents. researchgate.netnih.gov For E. coli, the effect was concentration-dependent and resulted in a loss of membrane potential and integrity. nih.gov In the case of S. aureus, the compound induced the formation of mesosomes and cytoplasmic clear zones. nih.gov

The tables below summarize the efficacy of related compounds, which suggests the potential antibacterial spectrum of N,N'-Bis(3-aminopropyl)-1,3-propanediamine.

Table 1: Efficacy of Synthetic 1,3-bis(aryloxy)propan-2-amines against Staphylococcus aureus

| Compound | MIC (µg/mL) | MIC (µM) |

| CPD20 | 2.5 | 6.58 |

| CPD22 | 5 | 11.97 |

| CPD18 | 10 | 28.68 |

| CPD21 | 10 | 26.32 |

Data from a study on synthetic 1,3-bis(aryloxy)propan-2-amines, which are structurally related. nih.gov

Efficacy against Fungi (e.g., Candida albicans, wood-destroying fungi)

Information regarding the specific efficacy of N,N'-Bis(3-aminopropyl)-1,3-propanediamine against Candida albicans and wood-destroying fungi is limited in the currently available literature. However, the broad-spectrum antimicrobial activity of similar polyamine structures suggests potential antifungal properties.

Natural compounds are being explored for their potential as wood preservatives against various brown-rot and white-rot fungi. nih.gov These fungi are responsible for the significant biodeterioration of wood. The development of effective and environmentally benign antifungal agents is an active area of research. Given its antimicrobial characteristics, N,N'-Bis(3-aminopropyl)-1,3-propanediamine could be a candidate for such applications, though specific studies are needed to confirm its efficacy.

Efficacy against Viruses (e.g., Herpes simplex virus, influenza virus)

Research into the antiviral properties of compounds structurally related to N,N'-Bis(3-aminopropyl)-1,3-propanediamine has shown promising results. For instance, a derivative, N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine, has demonstrated the ability to protect mice against lethal infections from viruses such as encephalomyocarditis and Semliki Forest viruses. nih.gov This protection is believed to be mediated by the induction of interferon. nih.gov While high-throughput screening methods have been established to test numerous compounds against viruses like Herpes Simplex Virus (HSV) and influenza, specific data on the efficacy of N,N'-Bis(3-aminopropyl)-1,3-propanediamine itself is not extensively detailed in the available research. researchgate.netmdpi.com The general approach for developing new antiviral drugs often involves identifying unique viral targets and designing agents to address them, a field where polyamine analogues could offer potential. mdpi.com

Impact on Bacterial Endotoxicosis

The impact of N,N'-Bis(3-aminopropyl)-1,3-propanediamine on bacterial endotoxicosis is an area that warrants further investigation. While related polyamine compounds are noted for their antibacterial properties, specific research detailing the direct effects of this compound on endotoxins produced by bacteria is not prominently available in the reviewed literature. nih.gov

Cellular Effects and Apoptosis Induction

As a polyamine analogue, N,N'-Bis(3-aminopropyl)-1,3-propanediamine is studied for its influence on fundamental cellular processes, particularly in cancer cells, which often exhibit dysregulated polyamine metabolism. nih.gov

Deregulated Uptake of Polyamine Analogues and Apoptosis Induction in Cell Lines

Cancer cells have an increased requirement for polyamines, leading to a dysregulated polyamine transport system that can be exploited for therapeutic purposes. nih.gov Synthetic polyamine analogues, due to their structural similarity, can compete with natural polyamines for uptake into these cells. nih.gov Once inside, these analogues can trigger apoptosis, a form of programmed cell death. researchgate.net The cytotoxic effects of these analogues are partly attributed to the significant induction of polyamine catabolism. nih.gov Studies on various cancer cell lines have shown that treatment with polyamine analogues can inhibit cell proliferation and induce apoptosis. nih.govnih.gov For example, a novel spermine (B22157) analogue, IPENSpm, was found to be cytotoxic to human promyelogenous leukaemic cells (HL-60) and induced apoptosis in a caspase-dependent manner. researchgate.net

| Cell Line | Compound Class | Observed Effect |

| HeLa Cells | Synthetic Polyamine Analogue (BEPH) | Inhibition of cell growth; reduction in DNA, RNA, and protein synthesis. nih.gov |

| L1210 Leukemia (in mice) | Synthetic Polyamine Analogue (BEPH) | Prolonged survival time. nih.gov |

| HL-60 (Human promyelogenous leukaemic cells) | Spermine Analogue (IPENSpm) | Cytotoxicity and induction of apoptosis. researchgate.net |

| Gastrointestinal Tumour Cell Lines | 1,4-bis(1-naphthyl)-2,3-dinitro-1,3-butadiene | Inhibition of cell proliferation and induction of apoptosis. nih.gov |

Disruption of Normal Cellular Functions

The introduction of polyamine analogues like N,N'-Bis(3-aminopropyl)-1,3-propanediamine into cells can disrupt the tightly regulated intracellular concentrations of natural polyamines. nih.gov This disruption interferes with numerous critical cellular processes that depend on polyamines, including cell proliferation, survival, and nucleic acid synthesis and stabilization. nih.gov For instance, the synthetic analogue BEPH was found to reduce the incorporation of radioactive precursors into DNA, RNA, and protein in both HeLa and L1210 cells, with the inhibition of protein synthesis being an early event. nih.gov Furthermore, these analogues can stimulate the catabolism of higher-order polyamines, further altering the cellular polyamine pool and contributing to cytotoxicity. nih.gov

Drug Delivery Systems

The structural characteristics of polyamines are leveraged in the construction of dendrimers, which are highly branched, nanoscale molecules used as carriers for therapeutic agents.

Encapsulation of Chemotherapeutic Agents in Dendrimers

Dendrimers, such as Polyamidoamine (PAMAM) and Polypropyleneimine (PPI), are recognized for their potential in drug delivery. nih.govmdpi.com Their architecture features internal cavities that can encapsulate hydrophobic drug molecules, thereby increasing the aqueous solubility of these agents. nih.govnih.gov The amine groups on the surface and within the branches of these dendrimers play a crucial role in both drug encapsulation and gene delivery. nih.gov

The process involves the physical entrapment of chemotherapeutic agents within the dendrimer's hydrophobic interior through non-covalent interactions like hydrogen bonding and electrostatic interactions. nih.gov This encapsulation protects the drug, enhances its stability, and allows for a more controlled release. nih.govmdpi.com Modifications to the dendrimer surface, such as PEGylation, can further improve biocompatibility and drug-loading capabilities. nih.govmdpi.com The use of these polyamine-based nanostructures is a promising strategy for targeted drug delivery to cancer cells, aiming to increase therapeutic efficacy while minimizing side effects on healthy tissues. nih.gov

| Dendrimer Type | Core/Building Blocks | Application in Drug Delivery |

| Polypropyleneimine (PPI) | Diaminobutane core, propyleneimine units | Encapsulation of hydrophobic agents to increase aqueous solubility. nih.gov |

| Polyamidoamine (PAMAM) | Ethylenediamine (B42938), diaminobutane cores | Encapsulation of drugs like paclitaxel (B517696) and doxorubicin; gene delivery vectors. mdpi.comnih.gov |

Targeted Drug Delivery to Tumor Cells

A significant application of N,N'-Bis(3-aminopropyl)-1,3-propanediamine in biomedical research is its use as a targeting moiety for delivering therapeutic agents specifically to cancer cells. nih.gov This strategy leverages the fact that cancer cells exhibit a significantly higher rate of proliferation compared to normal cells, which leads to an increased demand for polyamines. mdpi.com To meet this demand, cancer cells often upregulate their polyamine transport system (PTS). nih.govmdpi.com

Researchers have exploited this upregulated PTS to shuttle cytotoxic drugs into tumor cells. By attaching an anticancer agent to a polyamine analogue like N,N'-Bis(3-aminopropyl)-1,3-propanediamine, the resulting conjugate can be recognized by the PTS and selectively transported into the cancer cells, thereby increasing the drug's concentration at the tumor site and reducing systemic toxicity. nih.gov

A notable example is the derivative N1,N11-bis(ethyl)norspermine (BENSpm), which has been investigated for its anticancer properties and its ability to be transported via the PTS. mdpi.com Nanoparticle systems have been developed from BENSpm, which can act as delivery vehicles that disassemble inside the cell to release the active compound. mdpi.com This targeted approach has shown promise in preclinical studies for various cancers, including lung adenocarcinoma. nih.gov

DNA Delivery Systems and Gene Therapy Research

In the field of gene therapy, the primary challenge is the safe and efficient delivery of genetic material, such as plasmid DNA, into target cells. nih.govnih.gov N,N'-Bis(3-aminopropyl)-1,3-propanediamine, as a polycationic molecule, can play a crucial role in overcoming this challenge. At physiological pH, its amino groups are protonated, allowing it to electrostatically interact with the negatively charged phosphate backbone of DNA. nih.govrsc.org

This interaction leads to the condensation and compaction of DNA into nanoparticles known as "polyplexes." nih.gov This process offers two key advantages:

Protection: It protects the DNA from degradation by nucleases in the bloodstream and cytoplasm. nih.gov

Cellular Uptake: The resulting nanoparticles, bearing a net positive charge, can more easily interact with and cross the negatively charged cell membrane. mdpi.com

Considerations of Cytotoxicity in DNA Delivery

While cationic polymers based on N,N'-Bis(3-aminopropyl)-1,3-propanediamine are effective for DNA condensation and delivery, a critical consideration is their potential cytotoxicity. The positive charge density required for efficient DNA binding and cellular uptake can also lead to adverse interactions with cell membranes and other cellular components, potentially inducing cell death. nih.gov

Research in this area focuses on achieving a delicate balance between high transfection efficiency and low cytotoxicity. nih.gov Strategies to mitigate the toxicity of polyamine-based vectors include:

Biodegradability: Designing polymers that can be broken down into smaller, less toxic components within the cell.

Shielding: Modifying the surface of the polyplexes with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to shield the positive charge and reduce non-specific interactions.

Structural Optimization: Fine-tuning the molecular weight and architecture of the polyamine polymer to find a structure that provides optimal gene delivery with minimal cell damage.

Studies have shown that while some polyamine analogues can be cytotoxic, others, like spermine, can enhance the transfection efficiency of other vectors like polyethyleneimine (PEI) while preserving minimal cytotoxicity. nih.gov This suggests that careful selection and modification of the polyamine structure, such as that of N,N'-Bis(3-aminopropyl)-1,3-propanediamine, are crucial for developing safe and effective gene delivery systems.

Potential in Cancer Therapy and Anti-proliferative Effects

Derivatives of N,N'-Bis(3-aminopropyl)-1,3-propanediamine have demonstrated significant potential as anti-proliferative agents in cancer therapy. mdpi.com The strategy is twofold: utilizing the polyamine structure for targeted delivery and designing analogues that disrupt polyamine homeostasis, which is essential for cell growth and proliferation. nih.gov

Synthetic analogues of this compound can act as anticancer agents by:

Competitive Inhibition: They compete with natural polyamines for transport into the cell via the PTS, thereby depleting the cancer cells of the polyamines necessary for their growth. nih.gov

Disruption of Metabolism: Once inside the cell, these analogues can interfere with polyamine metabolism. For instance, some analogues are potent inducers of the enzyme spermidine (B129725)/spermine N1-acetyltransferase (SSAT), which catabolizes polyamines. Over-induction of SSAT can lead to the depletion of natural polyamines and the accumulation of toxic byproducts, ultimately triggering apoptosis (programmed cell death). nih.govpnas.org

Research has shown that lipophilic derivatives of this compound exhibit high cytotoxicity against various human tumor cell lines at micromolar concentrations. mdpi.com

| Compound | Target Cell Line | Reported Activity |

|---|---|---|

| This compound-based Lipophilic PA 112a | Human Chronic Myelogenous Leukemia (K562) | High cytotoxicity at micromolar concentrations. mdpi.com |

| This compound-based Lipophilic PA 112a | Human Colon Adenocarcinoma (HCT116) | High cytotoxicity at micromolar concentrations. mdpi.com |

| This compound-based Lipophilic PA 112a | Human Mammary Gland Adenocarcinoma (MCF7) | High cytotoxicity at micromolar concentrations. mdpi.com |

| This compound-based Lipophilic PA 112b | Human Chronic Myelogenous Leukemia (K562) | High cytotoxicity at micromolar concentrations. mdpi.com |

| This compound-based Lipophilic PA 112b | Human Colon Adenocarcinoma (HCT116) | High cytotoxicity at micromolar concentrations. mdpi.com |

| This compound-based Lipophilic PA 112b | Human Mammary Gland Adenocarcinoma (MCF7) | High cytotoxicity at micromolar concentrations. mdpi.com |

Enzymatic and Receptor Interactions

Polyamine Binding Sites in Protein Kinases (e.g., CK2)

N,N'-Bis(3-aminopropyl)-1,3-propanediamine, as a member of the polyamine family, is involved in crucial interactions with enzymes that regulate cell growth and proliferation. One of the most studied of these is Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a serine/threonine kinase that is ubiquitously expressed in eukaryotic cells and is often found to be overactive in cancers, where it contributes to cell growth, proliferation, and suppression of apoptosis.

The catalytic activity of CK2 is significantly enhanced by polyamines. Research has identified a specific polyamine binding site on the regulatory β-subunit of the CK2 holoenzyme. The interaction between polyamines and this binding site is primarily ionic, involving the positive charges of the polyamine and negatively charged acidic amino acid residues on the CK2 β-subunit.

Studies using various polyamine analogues have demonstrated a strong correlation between their ability to bind to CK2 and their effectiveness in stimulating its kinase activity. Among the natural polyamines, spermine has been identified as the most efficient stimulator and the best ligand for CK2. Given that N,N'-Bis(3-aminopropyl)-1,3-propanediamine is a structural analogue of spermine, it participates in this stimulatory mechanism, highlighting its role in the modulation of key enzymatic pathways that are often dysregulated in disease states like cancer.

RNaseA Mimicry by Polyamine Derivatives

The quest to create artificial ribonucleases (RNases) that can cleave RNA molecules at specific sites is a significant area of biomedical research. These synthetic enzymes, or "RNase mimics," hold potential for therapeutic applications, including the targeted destruction of viral or pathogenic RNA. Polyamines, due to their positive charges at physiological pH, can bind to the negatively charged phosphate backbone of RNA, making them excellent scaffolds for the development of such mimics.

Research into RNaseA mimicry has involved the synthesis of polyamine-imidazole conjugates designed for site-selective RNA cleavage. nih.govnih.gov In these synthetic molecules, the polyamine portion serves to anchor the molecule to the RNA strand, while the imidazole (B134444) residue acts as the catalytic group, performing the hydrolysis of the phosphodiester bonds. nih.govresearchgate.net

A key finding in this field is that the specific structure of the polyamine chain, including the number and spacing of nitrogen atoms, significantly influences the selectivity of the RNA cleavage. nih.gov Studies have demonstrated that by altering the polyamine structure and the position of the imidazole group, it is possible to control where the RNA is cut. nih.gov

Notably, a derivative of N,N'-Bis(3-aminopropyl)-1,3-propanediamine (also known as this compound) has been shown to be particularly effective. nih.gov When conjugated with an imidazole moiety, this this compound derivative was found to reduce the cleavage sites on a yeast phenylalanine transfer RNA (tRNA) to a single, unique location within the anticodon loop. nih.gov This high degree of specificity, achieved without a complementary guide sequence, underscores the potential of using tailored polyamine derivatives like those based on N,N'-Bis(3-aminopropyl)-1,3-propanediamine to create highly selective artificial ribonucleases. nih.gov The mechanism is believed to involve a cooperative action where an ammonium (B1175870) group from the polyamine chain acts as a proton source and the imidazole acts as a base, facilitating the cleavage. nih.govresearchgate.net

Neurotrophic Activity Considerations

Polyamines such as spermine and spermidine are known to play important roles in the central nervous system and have been investigated for their neurotrophic and neuroprotective properties. semanticscholar.orgnih.govnih.govcsu.edu.au Neurotrophic factors are crucial for the survival, development, and function of neurons. semanticscholar.org The potential of endogenous polyamines to act as neurotrophic factors has spurred interest in developing related compounds for treating neurodegenerative disorders. semanticscholar.org

In this context, the specific structural requirements for a polyamine to exhibit neurotrophic activity have been a subject of detailed investigation. Studies comparing the effects of spermine and its synthetic analogues on the survival of cultured rat hippocampal neurons have provided critical insights. semanticscholar.org

Research has shown that while spermine itself promotes the survival of these neurons, N,N'-Bis(3-aminopropyl)-1,3-propanediamine does not share this neurotrophic effect. semanticscholar.org In experiments with cultured hippocampal neurons, N,N'-Bis(3-aminopropyl)-1,3-propanediamine failed to support neuronal survival. semanticscholar.org This finding has led researchers to conclude that the central butanediamine (a four-carbon chain) structure found in spermine is an essential requirement for its neurotrophic activity. semanticscholar.org Since N,N'-Bis(3-aminopropyl)-1,3-propanediamine possesses a propanediamine (a three-carbon chain) core, it lacks this critical structural feature, explaining its inability to promote neuronal survival in these experimental models. semanticscholar.org

This highlights a key structure-activity relationship, demonstrating that subtle differences in the carbon chain length of the central part of the polyamine molecule can lead to a complete loss of a specific biological function. semanticscholar.org

Analytical Methodologies and Detection

Chromatographic Separation of Polyamines

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of polyamines like N,N'-Bis(3-aminopropyl)-1,3-propanediamine. Due to their hydrophilic and strongly basic nature, specialized approaches are required for effective separation.

Conventional reversed-phase (RP) columns often fail to provide adequate retention for highly polar compounds such as polyamines. sielc.com To overcome this, mixed-mode chromatography is employed, which utilizes stationary phases with multiple interaction capabilities. lcms.cz Columns like Primesep 200 and Primesep 500 are designed with both hydrophobic and ion-exchange functionalities. sielc.comsielc.com This dual interaction mechanism allows for the effective retention and separation of very hydrophilic polyamines, including N,N'-Bis(3-aminopropyl)-1,3-propanediamine. zodiaclifesciences.com The stationary phase interacts with the analytes through both reversed-phase (hydrophobic) and cation-exchange mechanisms, providing enhanced selectivity that is not achievable with single-mode columns. lcms.czsielc.com

For instance, Primesep 200 has been successfully used to separate a mixture of 1,3-diaminopropane (B46017), N-(3-aminopropyl)-1,3-propanediamine, and N,N'-bis-(3-aminopropyl)-1,3-diaminepropane. zodiaclifesciences.com The mixed-mode approach provides the necessary retention for these strongly basic and hydrophilic molecules that would otherwise elute too quickly on a standard C18 column. sielc.com

Table 1: HPLC Column and Conditions for Polyamine Separation

| Parameter | Details |

|---|---|

| Column Type | Mixed-Mode Cation-Exchange |

| Example Column | Primesep 200, Primesep 500 sielc.comzodiaclifesciences.com |

| Interaction Modes | Reversed-Phase (hydrophobic) and Cation-Exchange (ionic) lcms.czsielc.com |

| Analytes | Hydrophilic polyamines such as 1,3-diaminopropane and N,N'-Bis(3-aminopropyl)-1,3-propanediamine zodiaclifesciences.com |

The selectivity and retention in mixed-mode chromatography are highly adjustable by modifying the mobile phase. lcms.cz Key parameters include the pH and the concentration of additives like trifluoroacetic acid (TFA). zodiaclifesciences.com For ionizable compounds like polyamines, mobile phase pH is a powerful tool for controlling retention. chromatographyonline.comshimadzu-webapp.eu

By altering the pH, the ionization state of both the analyte and the stationary phase can be manipulated. For example, on a Primesep 500 column with embedded carboxylic acid groups, lowering the mobile phase pH suppresses the ionization of these groups, making the column less retentive towards cationic polyamines. sielc.com This allows for the controlled elution of polyamines with varying numbers of charge groups. sielc.com

Similarly, using a gradient of an additive like TFA can significantly affect retention and resolution. zodiaclifesciences.com TFA acts as an ion-pairing agent and also modifies the pH. A TFA concentration gradient in a mobile phase of water and acetonitrile (B52724) (MeCN) can be used to achieve flexible and robust separations of polyamines on a Primesep 200 column. zodiaclifesciences.com

Table 2: Influence of Mobile Phase Parameters on Polyamine Separation

| Parameter | Effect | Mechanism |

|---|---|---|

| Decreasing pH | Reduces retention time of polyamines on specific mixed-mode columns. sielc.com | Suppresses the ionization of acidic functional groups on the stationary phase, weakening the cation-exchange interaction. sielc.com |

| TFA Gradient | Affects retention and resolution. zodiaclifesciences.com | Acts as an ion-pairing agent and modifies mobile phase acidity, influencing both ionic and hydrophobic interactions. |

| Ionic Strength | Adjusts selectivity. lcms.cz | Higher ionic strength (e.g., higher buffer concentration) can reduce retention in ion-exchange mode by competing for interaction sites. |

Following chromatographic separation, sensitive detection methods are required. Since many polyamines lack a strong UV chromophore, standard UV detection is often not suitable. Alternative detectors that are compatible with the gradient elution methods used in HPLC are preferred.

Charged Aerosol Detector (CAD): CAD is a universal detector that provides a response for any non-volatile analyte. It is not dependent on the optical properties of the compound and offers consistent response, making it suitable for quantifying polyamines. sielc.com

Mass Spectrometry (MS): LC-MS is a powerful technique that provides both quantification and structural information. sielc.comnih.gov It is highly sensitive and selective. For MS compatibility, volatile buffers such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com Positive electrospray ionization (ESI+) is typically used for the analysis of polyamines. nih.gov

Evaporative Light Scattering Detector (ELSD): Like CAD, ELSD is another universal detector suitable for non-volatile analytes. The mobile phase is nebulized and evaporated, and the remaining analyte particles scatter a light beam, which is then detected. sielc.comzodiaclifesciences.com It is compatible with gradient elution and mobile phases containing additives like TFA. zodiaclifesciences.com

Mass Spectrometry (Electron Ionization)

Mass spectrometry, particularly with electron ionization (EI), is a fundamental technique for the structural elucidation of volatile compounds. While often coupled with Gas Chromatography (GC-MS), EI-MS data can provide a characteristic fragmentation pattern, or "fingerprint," for a compound. The NIST WebBook contains an electron ionization mass spectrum for the related compound 1,3-Propanediamine, N,N'-bis(2-aminoethyl)-, which shows the typical fragmentation patterns for such polyamines. nist.gov The molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio of the fragments helps in identifying the structure of the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization